molecular formula C16H23N3O4S B5011120 N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5011120
M. Wt: 353.4 g/mol
InChI Key: HMHSSSZORIPDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-2-oxo-1-pyrrolidineacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MESNA" and has been used in various fields including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

MESNA exerts its antioxidant effects by scavenging free radicals and inhibiting the production of ROS. It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, MESNA has been shown to have anti-inflammatory and cytoprotective effects. It has also been shown to enhance the activity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

MESNA is a relatively inexpensive and widely available compound, making it a popular choice for scientific research. However, it is important to note that its antioxidant effects may interfere with certain assays and experiments, and its use should be carefully considered in such cases.

Future Directions

Further research is needed to fully understand the mechanisms underlying MESNA's antioxidant and cytoprotective effects. Additionally, the potential applications of MESNA in the treatment of various diseases should be explored, particularly in combination with other therapies. Finally, the development of more potent and selective analogues of MESNA may lead to improved therapeutic options for oxidative stress-related diseases.

Synthesis Methods

MESNA can be synthesized through a multistep process involving the reaction of 2-chloro-N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide(2-hydroxyethyl)benzenesulfonamide with morpholine, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained after purification through crystallization.

Scientific Research Applications

MESNA has been widely used in scientific research due to its ability to protect against oxidative damage caused by reactive oxygen species (ROS). It has been shown to be effective in preventing oxidative damage to proteins, lipids, and DNA, making it a valuable tool in the study of oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-16-2-1-8-19(16)14-3-5-15(6-4-14)24(21,22)17-7-9-18-10-12-23-13-11-18/h3-6,17H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSSSZORIPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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